Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate
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Overview
Description
“Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate” is a chemical compound with the CAS Number: 346598-59-2 and a linear formula of C13H10N2O4S . It has a molecular weight of 290.3 . The IUPAC name for this compound is methyl 3-nitro-4-(2-pyridinylsulfanyl)benzoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H10N2O4S/c1-19-13(16)9-5-6-11(10(8-9)15(17)18)20-12-4-2-3-7-14-12/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 290.3 . The compound’s InChI key is RYKLIYZZTRJJPU-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Novel Compounds : Researchers synthesized novel series of compounds, specifically 4-methyl-6-nitro-8-(pyridin-2-yl)-2-oxo-2Hchromen-7-yl benzoates and 4-methyl-6-nitro-8-(pyran-6-yl)-2-oxo-2Hchromen-7-yl benzoates, starting from 8-acetyl-4-methyl-6-nitro-2-oxo-2H-chromen-7-yl benzoate. Among these compounds, one demonstrated significant antibacterial activity against various bacteria such as B. subtilis, S. aureus, and E. coli (El-Haggar et al., 2015).
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Structural Insights : A detailed structural analysis was conducted on compounds such as methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, revealing intricate hydrogen-bonded chains and sheets within their structure, which contributes to their polarized molecular-electronic structure (Portilla et al., 2007).
Coordination Polymer Characterization : Research on the self-assembly of unsymmetrical tecton 3-nitro-5-(pyridin-4-yl)benzoic acid with cobalt chloride led to the characterization of a new 2D coordination polymer, indicating the polymer's stability and unique network structure. Such findings are critical in the field of materials science for developing new materials with potential applications in various industries (Ma et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-nitro-4-pyridin-2-ylsulfanylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c1-19-13(16)9-5-6-11(10(8-9)15(17)18)20-12-4-2-3-7-14-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLIYZZTRJJPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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